molecular formula C16H16N2S B2967920 N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine CAS No. 338396-02-4

N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine

Cat. No. B2967920
CAS RN: 338396-02-4
M. Wt: 268.38
InChI Key: BWUREMXPFYRLHH-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine, also known as Methylthioninium chloride or Methylene blue, is a synthetic organic compound that is widely used in scientific research. It is a heterocyclic aromatic compound that has a blue-green color and is soluble in water. This compound is used in a variety of applications, including as a dye, a redox indicator, and a medication.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and chemical reactions of derivatives related to N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine have been extensively studied. For instance, the treatment of 2-aminobenzyl amine with sulfamide leads to the formation of cyclic and bicyclic sulfamides, demonstrating the compound's versatility in chemical transformations (Knollmüller, 1971).

Biological Activities and Applications

  • Novel 2-(4-aminophenyl)benzothiazoles, related to the compound of interest, possess selective and potent antitumor properties. These findings are crucial for developing new antitumor agents, highlighting the potential therapeutic applications of benzothiazole derivatives (Bradshaw et al., 2002).

  • Certain derivatives have shown anticonvulsant activity, further illustrating the diverse biological applications of benzothiazole compounds. This suggests their potential in developing treatments for neurological disorders (Clark et al., 1984).

Material Science and Other Applications

  • In the field of materials science, benzothiazole derivatives have been explored for their potential in creating new materials. For example, the catalytic fixation of CO2 onto amines using thiazolium carbene-based catalysts derived from vitamin B1, shows the versatility of benzothiazole-based compounds beyond biological applications (Das et al., 2016).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-6-8-13(9-7-12)10-17-16-18-15-5-3-2-4-14(15)11-19-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUREMXPFYRLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C2NC3=CC=CC=C3CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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